

# NPI-0052 Demonstrates Significant Activity in Bortezomib-Refractory Multiple Myeloma

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A comprehensive analysis of preclinical and clinical data reveals the distinct mechanistic profile and promising efficacy of NPI-0052 (marizomib) in multiple myeloma patient samples that have developed resistance to bortezomib.

NPI-0052, a novel and irreversible proteasome inhibitor, has emerged as a significant therapeutic alternative for multiple myeloma, particularly in cases where patients have become refractory to bortezomib, a first-in-class proteasome inhibitor.[1][2] Unlike bortezomib, which primarily targets the chymotrypsin-like (CT-L) activity of the proteasome, NPI-0052 demonstrates a broader and more sustained inhibition of all three catalytic activities of the 20S proteasome: CT-L, trypsin-like (T-L), and caspase-like (C-L).[3][4][5][6] This fundamental difference in their mechanism of action is believed to contribute to NPI-0052's ability to overcome bortezomib resistance.[1][7]

# Comparative Efficacy in Bortezomib-Refractory Settings

Preclinical studies have consistently shown that NPI-0052 induces apoptosis in multiple myeloma cells that are resistant to conventional therapies and bortezomib.[1][3][7] In a study involving purified patient multiple myeloma cells (CD138+), including samples from two patients refractory to bortezomib, NPI-0052 demonstrated significant cytotoxic effects.[3] Furthermore, the combination of NPI-0052 and bortezomib has been shown to induce synergistic antimyeloma activity in both in vitro and in vivo models, suggesting a potential therapeutic strategy to overcome drug resistance.[3][8]



Clinical trials have substantiated these preclinical findings. A phase 1 study of NPI-0052 in patients with relapsed and relapsed/refractory multiple myeloma, including those who had received prior bortezomib, demonstrated clinical activity and a favorable safety profile.[4] Notably, responses to marizomib were observed in patients with bortezomib-refractory multiple myeloma.[5] In a phase 1/2 study, NPI-0052 administered in combination with pomalidomide and dexamethasone showed promising results in heavily pretreated patients with relapsed/refractory multiple myeloma, the majority of whom were refractory to their last therapy which included lenalidomide and bortezomib.[9]

#### **Quantitative Comparison of Proteasome Inhibition**

The differential activity of NPI-0052 and bortezomib stems from their distinct effects on the proteasome's catalytic subunits. The following table summarizes the inhibitory concentrations (EC50) of both drugs on the three proteasome activities.

Proteasome Activity	NPI-0052 (EC50)	Bortezomib (EC50)
Chymotrypsin-like (CT-L)	3.5 ± 0.3 nM	7.9 ± 0.5 nM
Trypsin-like (T-L)	28 ± 2 nM	590 ± 67 nM
Caspase-like (C-L)	430 ± 34 nM	53 ± 10 nM

Data from in vitro studies using human erythrocyte 20S proteasomes and fluorogenic substrates.[10]

As the data indicates, NPI-0052 is a more potent inhibitor of the CT-L and T-L activities, while bortezomib is more potent against the C-L activity.[10] However, NPI-0052's irreversible binding and broad-spectrum inhibition are key to its efficacy in bortezomib-resistant contexts.[5][11]

## Clinical Response in Bortezomib-Refractory Patients

The table below summarizes the clinical response data from a study of marizomib in combination with pomalidomide and dexamethasone in patients with relapsed/refractory



multiple myeloma, all of whom had received prior bortezomib.

Response Category	Number of Patients (n=11)	Percentage
Partial Response	6	54%
Minimal Response	2	18%
Stable Disease	3	27%
Data from patients with response data through the third cycle of treatment.[9]		

# Experimental Protocols Proteasome Activity Assay

To determine the inhibitory activity of NPI-0052 and bortezomib on the 20S proteasome, purified human erythrocyte 20S proteasomes were utilized. The assay was conducted as follows:

- 20S proteasomes were incubated with varying concentrations of NPI-0052 or bortezomib.
- Fluorogenic substrates specific for each catalytic activity were added: Suc-LLVY-AMC for CT-L, Boc-LSTR-AMC for T-L, and Z-LLE-AMC for C-L.
- The fluorescence of the cleaved 7-amino-4-methylcoumarin (AMC) was measured over time using a fluorescence plate reader.
- The rate of substrate cleavage was calculated and used to determine the EC50 values for each inhibitor and each proteasome activity.

### **Cell Viability (MTT) Assay**

The viability of multiple myeloma cells after treatment was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The protocol was as follows:

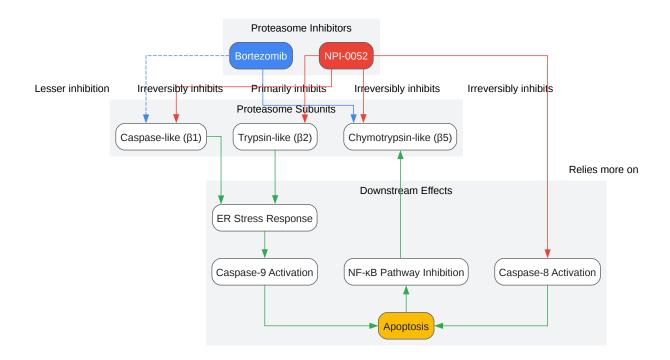


- Purified patient MM cells (CD138+) were seeded in 96-well plates.
- Cells were treated with the indicated concentrations of NPI-0052, bortezomib, or a combination of both.
- After a specified incubation period, MTT solution was added to each well.
- The cells were incubated to allow for the formation of formazan crystals.
- A solubilization solution was added to dissolve the formazan crystals.
- The absorbance was measured at a specific wavelength using a microplate reader.
- Cell viability was expressed as a percentage of the untreated control.[3]

#### Signaling Pathways and Experimental Workflow

The distinct mechanisms of action of NPI-0052 and bortezomib lead to the activation of different downstream signaling pathways, ultimately resulting in apoptosis of multiple myeloma cells.

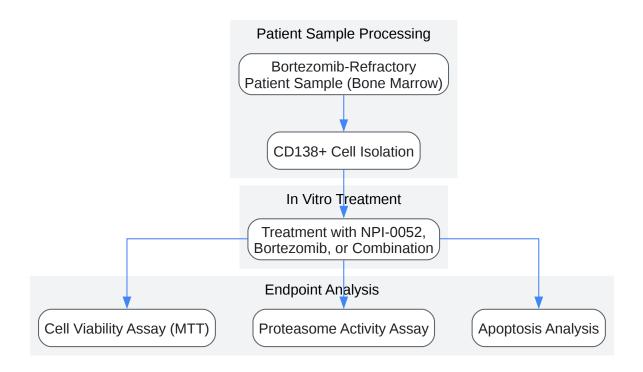




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Figure 1. Comparative signaling pathways of Bortezomib and NPI-0052.





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Figure 2. Experimental workflow for assessing drug activity.

In conclusion, NPI-0052 exhibits a distinct and advantageous profile compared to bortezomib, particularly in the context of bortezomib-refractory multiple myeloma. Its broad and irreversible inhibition of all three proteasome catalytic activities translates to significant preclinical and clinical activity in resistant patient populations. These findings underscore the potential of NPI-0052 as a valuable therapeutic option for patients with advanced multiple myeloma.

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